Cas no 1865063-89-3 (1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone
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- Inchi: 1S/C8H4ClF3O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H
- InChI Key: VTJQPZPCLVZZNM-UHFFFAOYSA-N
- SMILES: C1C=C(F)C(C(C(F)F)=O)=C(Cl)C=1
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1928644-0.05g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 0.05g |
$707.0 | 2023-09-17 | ||
| Enamine | EN300-1928644-0.1g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 0.1g |
$741.0 | 2023-09-17 | ||
| Enamine | EN300-1928644-0.25g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 0.25g |
$774.0 | 2023-09-17 | ||
| Enamine | EN300-1928644-0.5g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 0.5g |
$809.0 | 2023-09-17 | ||
| Enamine | EN300-1928644-1.0g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 1g |
$943.0 | 2023-06-02 | ||
| Enamine | EN300-1928644-2.5g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 2.5g |
$1650.0 | 2023-09-17 | ||
| Enamine | EN300-1928644-5.0g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 5g |
$2732.0 | 2023-06-02 | ||
| Enamine | EN300-1928644-10.0g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 10g |
$4052.0 | 2023-06-02 | ||
| Enamine | EN300-1928644-1g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 1g |
$842.0 | 2023-09-17 | ||
| Enamine | EN300-1928644-5g |
1-(2-chloro-6-fluorophenyl)-2,2-difluoroethan-1-one |
1865063-89-3 | 5g |
$2443.0 | 2023-09-17 |
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone Suppliers
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone
1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone: A Comprehensive Overview
The compound with CAS No. 1865063-89-3, commonly referred to as 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, agrochemistry, and materials science. This compound is characterized by its unique structure, which includes a chlorine atom at the 2-position and a fluorine atom at the 6-position of the phenyl ring, along with two fluorine atoms on the ethanone moiety. This combination of halogens imparts distinctive electronic and steric properties to the molecule, making it a valuable building block in various chemical synthesis processes.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone. Researchers have explored diverse strategies, including cross-coupling reactions, halogenation techniques, and selective fluorination, to synthesize this compound with high purity and yield. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of a palladium-catalyzed coupling reaction to construct the phenyl-ethanone linkage with exceptional regioselectivity. Such innovations have significantly enhanced the accessibility of this compound for both academic and industrial applications.
The structural uniqueness of 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone renders it an excellent candidate for exploring novel chemical reactivity. Recent investigations have highlighted its potential as an intermediate in the synthesis of bioactive molecules. For example, a research team from *Nature Communications* reported its use as a key intermediate in the development of a new class of kinase inhibitors, showcasing its role in drug discovery efforts. The presence of multiple halogens also facilitates its participation in various nucleophilic and electrophilic reactions, further expanding its utility in organic synthesis.
In addition to its role as an intermediate, 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone has been explored for its potential applications in agrochemistry. Its ability to modulate enzyme activity through halogen bonding has been leveraged in the design of novel herbicides and fungicides. A study published in *Pest Management Science* demonstrated that derivatives of this compound exhibit potent activity against several agricultural pests without adverse effects on non-target organisms. These findings underscore its importance in sustainable agriculture practices.
The electronic properties of 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone also make it an intriguing candidate for materials science applications. Its ability to act as an electron-deficient aromatic system has been exploited in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). A research group from *Advanced Materials* reported that incorporating this compound into polymer frameworks significantly enhances their charge transport properties, paving the way for next-generation electronic devices.
From a sustainability perspective, recent studies have focused on optimizing the synthesis and application pathways of 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone to minimize environmental impact. Green chemistry approaches, such as using renewable solvents and reducing waste generation during synthesis, have been successfully implemented. These efforts align with global initiatives aimed at promoting sustainable chemical practices while maintaining high standards of product performance.
In conclusion, 1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone stands out as a versatile and multifaceted compound with applications spanning across various scientific domains. Its unique structure, combined with cutting-edge synthetic methodologies and innovative application strategies, positions it as a key player in advancing modern chemistry research. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial advancements.
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